Encaleret sulfate
CAS No.: 1214922-52-7
Cat. No.: VC14592528
Molecular Formula: C58H70Cl2F2N2O13S
Molecular Weight: 1144.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1214922-52-7 |
|---|---|
| Molecular Formula | C58H70Cl2F2N2O13S |
| Molecular Weight | 1144.1 g/mol |
| IUPAC Name | 4-[2-[(1R)-1-[(2R)-3-[[1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]ethyl]phenyl]-2-methylbenzoic acid;sulfuric acid;hydrate |
| Standard InChI | InChI=1S/2C29H33ClFNO4.H2O4S.H2O/c2*1-18-13-21(10-11-23(18)28(34)35)25-8-6-5-7-24(25)19(2)36-17-22(33)16-32-29(3,4)15-20-9-12-26(30)27(31)14-20;1-5(2,3)4;/h2*5-14,19,22,32-33H,15-17H2,1-4H3,(H,34,35);(H2,1,2,3,4);1H2/t2*19-,22-;;/m11../s1 |
| Standard InChI Key | NOJBHZIZNPMQRT-CBASKZFISA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)C2=CC=CC=C2[C@@H](C)OC[C@@H](CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.CC1=C(C=CC(=C1)C2=CC=CC=C2[C@@H](C)OC[C@@H](CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.O.OS(=O)(=O)O |
| Canonical SMILES | CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O.O.OS(=O)(=O)O |
Introduction
Chemical and Pharmacological Profile of Encaleret Sulfate
Encaleret sulfate (CAS Registry: 1214922-52-7) is a chiral compound with absolute stereochemistry and four defined stereocenters . Its molecular formula, , corresponds to a molecular weight of 1144.15 g/mol . The SMILES notation and InChIKey (NOJBHZIZNPMQRT-CBASKZFISA-N) confirm its structural complexity, featuring two aromatic systems linked via ether and carboxylate groups .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 1144.15 g/mol |
| Stereochemistry | Absolute |
| Defined Stereocenters | 4 |
| CAS Registry | 1214922-52-7 |
Originally developed as JTT-305/MK-5442 by Japan Tobacco and Merck, encaleret was investigated for osteoporosis before being repurposed for rare calcium disorders . Its short-acting CaSR antagonism transiently stimulates PTH secretion, offering a unique mechanism compared to conventional therapies .
Mechanism of Action: Targeting Calcium Homeostasis
Encaleret sulfate antagonizes the calcium-sensing receptor (CaSR), a G protein-coupled receptor expressed in parathyroid glands and kidneys . In ADH1, gain-of-function CaSR mutations suppress PTH secretion and renal calcium reabsorption, leading to hypocalcemia and hypercalciuria . By inhibiting CaSR, encaleret restores PTH pulsatility, increasing serum calcium and reducing urinary calcium excretion . Preclinical studies in ovariectomized rats demonstrated that encaleret-induced PTH surges enhance bone formation markers like osteocalcin .
Clinical Development and Trial Data
Phase 2 Studies in Autosomal Dominant Hypocalcemia Type 1 (ADH1)
A Phase 2 open-label trial (NCT04678427) evaluated encaleret in 16 ADH1 patients at the National Institutes of Health (NIH) . Participants received single and multiple doses during inpatient observation. Preliminary results indicated normalization of serum calcium () and reduced urinary calcium excretion () without exacerbating hypercalciuria .
Table 2: Key Phase 2 Trial Parameters
| Parameter | Detail |
|---|---|
| Indication | ADH1 |
| Design | Open-label, dose-ranging |
| Enrollment | 16 participants |
| Primary Endpoint | Safety and tolerability |
| Secondary Endpoints | Serum/urine calcium, PTH levels |
Phase 3 Global Trials for Familial Hypercalciuric Hypocalcemia
In January 2023, Phase 3 trials commenced across nine countries, including the United States, Japan, and Australia . These studies aim to evaluate encaleret’s efficacy in normalizing calcium homeostasis in familial hypercalciuric hypocalcemia, a condition characterized by low serum calcium and elevated urinary calcium .
Pharmacodynamics and Pharmacokinetics
Encaleret exhibits dose-dependent PTH stimulation, with peak serum concentrations () occurring within 2 hours post-administration . A semimechanistic model of its pharmacokinetic-pharmacodynamic profile in humans revealed transient PTH increases lasting 4–6 hours, aligning with its short-acting design . Doses ranging from 2.5–15 mg daily were tested in Phase 2 osteoporosis trials, though development for this indication was discontinued .
Regulatory Status and Designations
Encaleret sulfate holds orphan drug designation in the European Union and fast track status in the United States for familial hypercalciuric hypocalcemia . These designations underscore its potential to address unmet needs in rare calcium disorders.
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